molecular formula C17H13N3O2 B3300936 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol CAS No. 905306-05-0

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Cat. No.: B3300936
CAS No.: 905306-05-0
M. Wt: 291.3 g/mol
InChI Key: ADVNQWPCPQAQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is a synthetic compound known for its potent inhibitory effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol typically involves the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-ethynylaniline in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like isopropanol, and the product is purified using techniques such as flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to obtain the compound in its desired polymorphic form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol involves the inhibition of multiple molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is unique due to its ability to simultaneously inhibit HDACs, EGFR, and HER2. This multi-targeted approach offers potential therapeutic advantages by interfering with multiple pathways involved in cancer progression, which may result in greater efficacy compared to single-target agents .

Properties

IUPAC Name

4-(3-ethynylanilino)-7-methoxyquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h1,4-10,21H,2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNQWPCPQAQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride (10 g, 0.027 mol), methanol (250 ml) and 25% aqueous ammonia (8 ml, 0.106 mol, 3.93 equiv) was stirred at room temperature for 17 hours and then heated to reflux for 1.5 hours. The mixture was cooled and the precipitate was formed and isolated and dried to give 5.66 g product. MS (ESI) m/z: 307 (M+1).
Name
4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate (4.54 g) and methanol (30 mL) was added 5 mol/L NaOH (10.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 5 h, and was adjusted to pH 7 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a white solid (3.30 g, 86.00%).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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